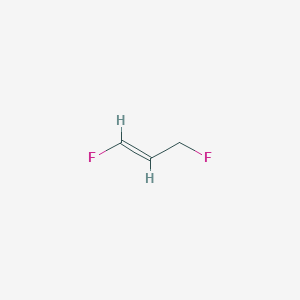

1,3-Difluoropropene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Difluoropropene is an organofluorine compound with the molecular formula C3H4F2. It is a colorless gas that is used in various chemical synthesis processes. The presence of fluorine atoms in the molecule imparts unique chemical properties, making it a valuable compound in both industrial and research applications.

Preparation Methods

1,3-Difluoropropene can be synthesized through several methods. One common synthetic route involves the dehydrofluorination of 1,3-difluoropropane. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Another method involves the fluorination of allyl chloride using a fluorinating agent like hydrogen fluoride or antimony trifluoride.

In industrial settings, this compound is produced through large-scale fluorination processes. These processes often involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

1,3-Difluoropropene undergoes various chemical reactions, including:

Addition Reactions: The double bond in this compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the addition of bromine to this compound results in the formation of 1,3-dibromo-1,3-difluoropropane.

Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles. For instance, the reaction with sodium methoxide can yield 1,3-dimethoxypropene.

Polymerization: this compound can undergo polymerization reactions to form poly(this compound), which has applications in the production of specialty polymers.

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and various nucleophiles (e.g., sodium methoxide, potassium tert-butoxide).

Scientific Research Applications

1,3-Difluoropropene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: Researchers use this compound to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins are of particular interest.

Medicine: The compound is investigated for its potential use in pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development.

Industry: this compound is used in the production of specialty polymers and other materials with unique properties. Its applications extend to the fields of electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-difluoropropene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Difluoropropene can be compared to other similar compounds, such as:

1,3-Dichloropropene: Both compounds have similar structures, but the presence of chlorine atoms in 1,3-dichloropropene imparts different chemical properties. 1,3-Dichloropropene is commonly used as a soil fumigant, whereas this compound is more focused on research and industrial applications.

1,3-Dibromopropene: This compound has bromine atoms instead of fluorine. The larger atomic size and different electronegativity of bromine result in distinct reactivity and applications.

1,3-Diiodopropene: Similar to the other halogenated propene compounds, 1,3-diiodopropene has unique properties due to the presence of iodine atoms. It is less commonly used compared to its fluorinated and chlorinated counterparts.

The uniqueness of this compound lies in its fluorine atoms, which provide enhanced stability, reactivity, and potential biological activity compared to other halogenated propenes.

Biological Activity

1,3-Difluoropropene (DFP) is a fluorinated alkene that has garnered attention for its potential applications in agriculture and as a refrigerant. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DFP.

This compound is characterized by the following chemical properties:

- Molecular Formula : C3H4F2

- Molecular Weight : 92.06 g/mol

- Boiling Point : Approximately 30 °C

- Density : 1.14 g/cm³

These properties influence its behavior in biological systems and its interactions with various biological targets.

Metabolic Pathways

Research indicates that DFP undergoes metabolic activation, leading to the formation of reactive intermediates. The primary metabolic pathway involves hydrolysis to form 3-fluoropropenyl alcohol, which can further oxidize to form toxic metabolites. This metabolic process is crucial for understanding the compound's toxicity and potential carcinogenic effects.

Table 1: Metabolic Pathways of this compound

| Metabolite | Formation Process | Toxicity Level |

|---|---|---|

| 3-Fluoropropenyl Alcohol | Hydrolysis | Moderate |

| Reactive Intermediates | Oxidation | High |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of DFP on various biological systems. In vitro studies have shown that DFP exhibits cytotoxic effects on human cell lines, particularly in lung and liver cells. The compound's reactivity with cellular macromolecules suggests potential mutagenic properties.

Case Study: Cytotoxic Effects on Human Cell Lines

A study evaluated the cytotoxicity of DFP on human lung epithelial cells (A549) and liver cells (HepG2). The results indicated:

- IC50 Values :

- A549 Cells: 50 µM

- HepG2 Cells: 75 µM

These findings indicate that DFP can induce cellular stress and damage at relatively low concentrations.

Environmental Impact and Biological Activity

DFP's use in agriculture raises concerns about its environmental impact and biological activity in non-target organisms. Studies have shown that DFP can affect soil microbial communities, potentially disrupting ecological balance.

Table 2: Effects of this compound on Soil Microbial Communities

| Concentration (ppm) | Impact on Microbial Diversity | Notes |

|---|---|---|

| 0 | No impact | Control group |

| 10 | Decreased diversity | Significant reduction |

| 50 | Severe reduction | Potential ecosystem threat |

Regulatory Status

Due to its biological activity and potential health risks, regulatory agencies are closely monitoring DFP. The Environmental Protection Agency (EPA) has classified it as a substance requiring careful risk assessment before widespread agricultural use.

Properties

Molecular Formula |

C3H4F2 |

|---|---|

Molecular Weight |

78.06 g/mol |

IUPAC Name |

(E)-1,3-difluoroprop-1-ene |

InChI |

InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2/b2-1+ |

InChI Key |

INPRTAFPJCUIBZ-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/F)F |

Canonical SMILES |

C(C=CF)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.